
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a difluoromethyl group attached to an oxathiolane ring, which is a sulfur-containing heterocycle. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of the difluoromethyl group into the oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to more reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique reactivity makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s stability and reactivity profile make it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity. Additionally, the oxathiolane ring can undergo various chemical transformations, modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Similar structure but with a trifluoromethyl group.
3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a chloromethyl group instead of difluoromethyl.
3-(Methyl)-1,2lambda~6~-oxathiolane-2,2-dione: Contains a methyl group instead of difluoromethyl.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and valuable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
652143-77-6 |
|---|---|
Molecular Formula |
C4H6F2O3S |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3-(difluoromethyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H6F2O3S/c5-4(6)3-1-2-9-10(3,7)8/h3-4H,1-2H2 |
InChI Key |
UYLCQTLDEGFJER-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=O)(=O)C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)
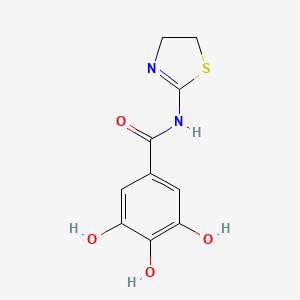
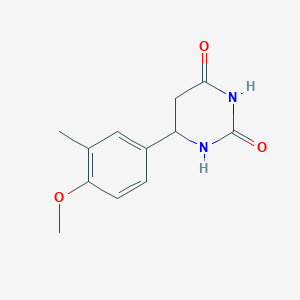
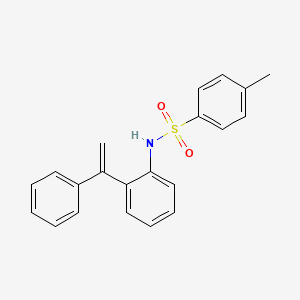
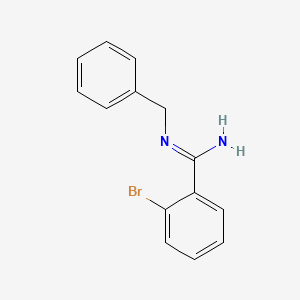
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
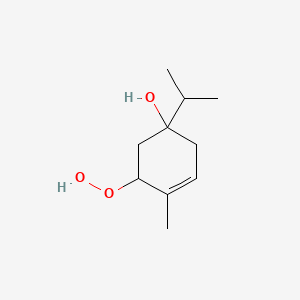
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)
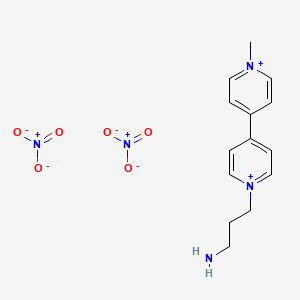
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
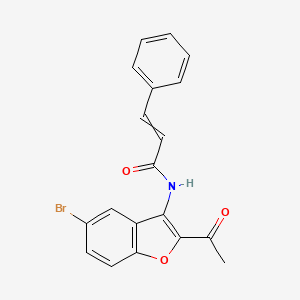
![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
